
1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoroethyl group attached to a pyrazole ring, which is further functionalized with an aldehyde group. The unique structural features of this compound make it a valuable entity in synthetic chemistry, medicinal chemistry, and materials science.
準備方法
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the functionalization of the ring with an aldehyde group. One common synthetic route involves the reaction of 2,2-difluoroethylamine with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The aldehyde group is introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity of the final product .
化学反応の分析
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild to strong oxidizing and reducing agents, as well as various nucleophiles under controlled temperature and pH conditions. The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles .
科学的研究の応用
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins, leading to the formation of Schiff bases. This reactivity makes it a useful tool in the study of enzyme mechanisms and protein interactions . The difluoroethyl group can influence the compound’s lipophilicity and metabolic stability, enhancing its potential as a drug candidate .
類似化合物との比較
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
1-(2,2-Difluoroethyl)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, making it more suitable for certain types of chemical reactions and applications.
1-(2,2-Difluoroethyl)-1H-pyrazole-4-thiol: This compound has a thiol group, which imparts different chemical properties and reactivity compared to the aldehyde group.
The uniqueness of this compound lies in its combination of a difluoroethyl group and an aldehyde group, which provides a distinct set of chemical properties and reactivity patterns that are valuable in various fields of research and industry .
特性
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYBZSKPXZIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
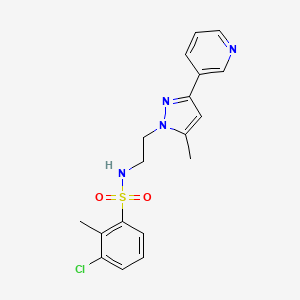
![ETHYL 2-(2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE](/img/structure/B2528861.png)
![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)
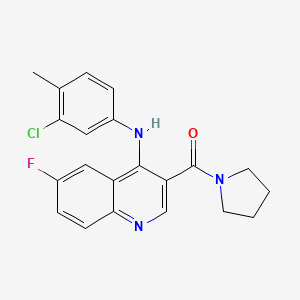
![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)
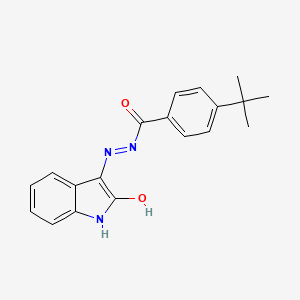

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)
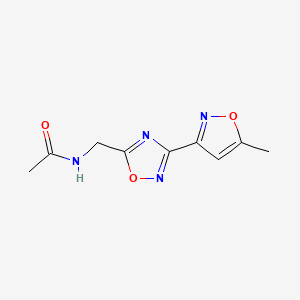
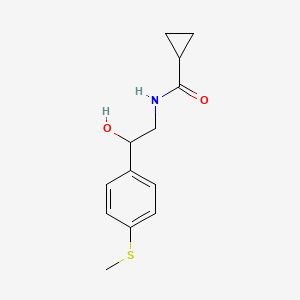
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2528879.png)
